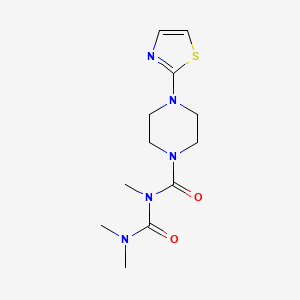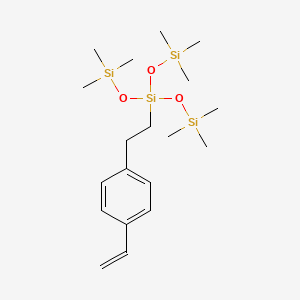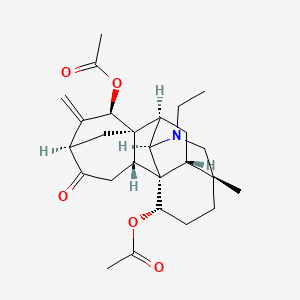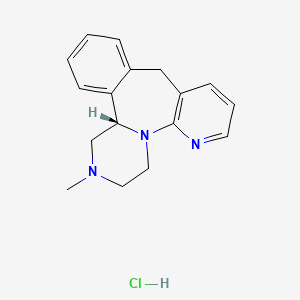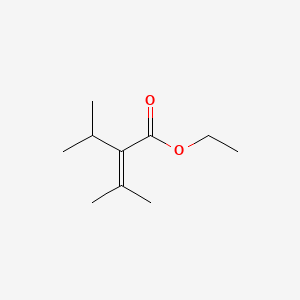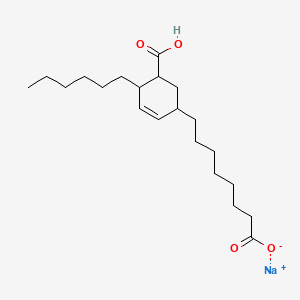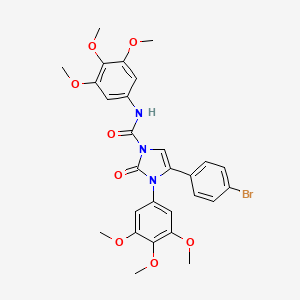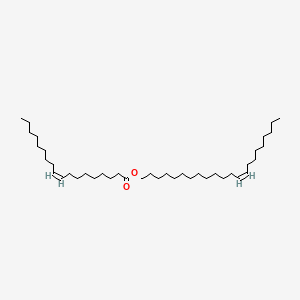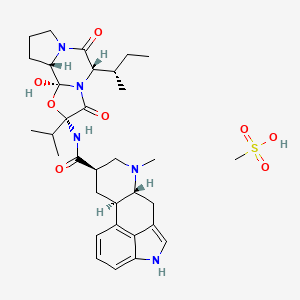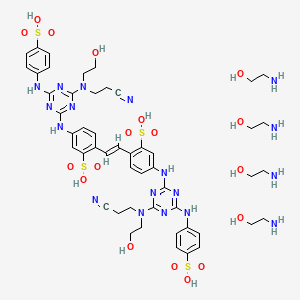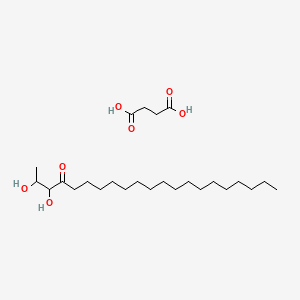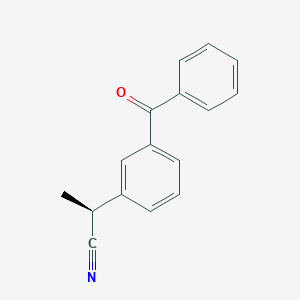
2-(3-Benzoylphenyl)propionitrile, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Benzoylphenyl)propionitrile, (S)- is an organic compound with the molecular formula C16H13NO. It is a precursor for ketoprofen, a widely used anti-inflammatory drug .
Preparation Methods
The synthesis of 2-(3-Benzoylphenyl)propionitrile, (S)- involves several steps. One common method is the nitrile aldol reaction with benzophenone, followed by reduction of the nitrile with lithium aluminium hydride . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
2-(3-Benzoylphenyl)propionitrile, (S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Substitution: The compound can undergo substitution reactions, particularly at the benzoyl group, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and various organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(3-Benzoylphenyl)propionitrile, (S)- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of ketoprofen.
Biology: The compound is used in studies involving enzyme activity and protein interactions.
Medicine: As a precursor for ketoprofen, it plays a role in the development of anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 2-(3-Benzoylphenyl)propionitrile, (S)- is primarily related to its role as a precursor for ketoprofen. Ketoprofen works by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins that mediate inflammation and pain . The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the inhibition of prostaglandin synthesis.
Comparison with Similar Compounds
2-(3-Benzoylphenyl)propionitrile, (S)- can be compared with other similar compounds, such as:
Ketoprofen: The direct product of 2-(3-Benzoylphenyl)propionitrile, (S)-, used as an anti-inflammatory drug.
Ketoprofen Impurity A: Another related compound used in pharmaceutical applications.
Ketoprofen Impurity C: Similar in structure and used for analytical purposes.
The uniqueness of 2-(3-Benzoylphenyl)propionitrile, (S)- lies in its specific structure and its role as a precursor for ketoprofen, making it valuable in both research and industrial applications.
Properties
CAS No. |
1421692-22-9 |
|---|---|
Molecular Formula |
C16H13NO |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
(2S)-2-(3-benzoylphenyl)propanenitrile |
InChI |
InChI=1S/C16H13NO/c1-12(11-17)14-8-5-9-15(10-14)16(18)13-6-3-2-4-7-13/h2-10,12H,1H3/t12-/m1/s1 |
InChI Key |
RGYOCHMZSLUCNP-GFCCVEGCSA-N |
Isomeric SMILES |
C[C@H](C#N)C1=CC(=CC=C1)C(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C#N)C1=CC(=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl N-[(2S)-1-[[(2S)-4,4-difluoro-5-[[(2R)-3-methyl-1-(pyridin-3-ylmethoxy)butan-2-yl]amino]-1-[4-(2-morpholin-4-ylethoxy)phenyl]-3,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12764603.png)
